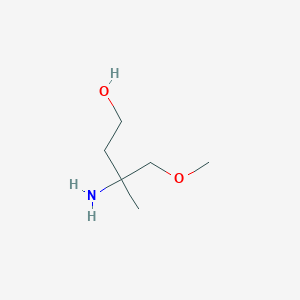
3-Amino-4-methoxy-3-methylbutan-1-ol
Übersicht
Beschreibung
“3-Amino-4-methoxy-3-methylbutan-1-ol” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of “this compound” is traditionally challenging to access. This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C6H15NO2.ClH/c1-6(7,3-4-8)5-9-2;/h8H,3-5,7H2,1-2H3;1H . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 169.65 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Specific Amino Acids and Peptides : The compound has been used in the synthesis of unique amino acids like Adda, found in cyanobacterial hepatotoxins. This process involved the oxidation and linkage of related compounds to synthesize complex amino acids (Namikoshi et al., 1989).
Involvement in Organic Reactions : It participates in specific organic reactions like the Graf–Ritter reaction to form specialized organic compounds, useful in further chemical syntheses (Glushkov et al., 2021).
Metabolic Studies : This compound has been synthesized for studies related to the metabolism of drugs, providing insights into the metabolic pathways and stereochemistry of pharmaceuticals (Shetty & Nelson, 1988).
Analytical Chemistry Applications : The oxidation of certain compounds containing 3-Amino-4-methoxy-3-methylbutan-1-ol leads to products like MMPB, useful in the quantification of toxins in environmental samples (Wu et al., 2009).
Pharmaceutical and Biomedical Research
Development of Medicinal Compounds : The compound has been synthesized for the development of potential medicinal compounds, contributing to the field of pharmaceutical chemistry (Mattei et al., 2011).
Role in Biofuel Production : Its derivatives have been studied for use in biofuel production, demonstrating the versatility of this compound in renewable energy research (Bastian et al., 2011).
Environmental and Analytical Implications
Detection in Environmental Samples : Research has focused on detecting derivatives of this compound in various environmental contexts, such as in treated drinking water, highlighting its relevance in environmental health studies (Jobst et al., 2011).
Analyzing Chemical Reactions in the Environment : Studies have been conducted on the reaction kinetics of compounds containing this molecule with environmental implications, such as the formation of by-products in water treatment processes (Wu et al., 2008).
Wirkmechanismus
Target of Action
It is often used as a research chemical , suggesting that it may have various potential targets depending on the context of the study.
Mode of Action
It is known to be a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Biochemical Pathways
As a building block in organic synthesis and medicinal chemistry, it likely interacts with a variety of biochemical pathways depending on the specific compounds it is used to synthesize .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-4-methoxy-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(7,3-4-8)5-9-2/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKKFJANHDTOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)










![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)
